

Application Notes and Protocols for Polyethylene Glycol (PEG)-Mediated Cell Fusion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peg-17

Cat. No.: B15543078

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)-mediated cell fusion is a cornerstone technique in cellular biology and biotechnology, enabling the creation of hybrid cells, or hybridomas, for various applications including monoclonal antibody production, somatic cell genetics, and nuclear transfer.^{[1][2][3]} This method leverages the fusogenic properties of PEG, a polymer that facilitates the merging of plasma membranes from adjacent cells. The process is relatively simple, cost-effective, and can be applied to both adherent and suspension cells.^{[2][4]}

The mechanism of PEG-mediated fusion involves its action as a dehydrating agent. By binding water molecules, PEG effectively reduces the intercellular distance, forcing cell membranes into close apposition.^{[1][5]} This proximity, combined with PEG's ability to perturb the lipid bilayer, leads to membrane destabilization and subsequent fusion, forming a single hybrid cell with multiple nuclei, known as a heterokaryon.^[6] Optimization of critical parameters such as PEG concentration, exposure time, and cell density is crucial for achieving high fusion efficiency while maintaining cell viability.^[7]

These application notes provide detailed protocols for PEG-mediated fusion of both suspension and adherent cells, along with a summary of key quantitative data and troubleshooting guidelines to assist researchers in successfully applying this technology.

Data Presentation: Optimizing Fusion Parameters

The efficiency of PEG-mediated cell fusion and the viability of the resulting hybrid cells are significantly influenced by the concentration of PEG and the duration of exposure. The following tables summarize the impact of these parameters on different cell types.

Table 1: Effect of PEG Concentration on Fusion Efficiency and Cell Viability[8]

PEG Concentration (% w/v)	Fusion Efficiency (%)	Cell Viability (%)	Cell Type
40	Moderate	High	General
50	Increased	Decreased	B35 Rat Neuroblastoma
75	Further Increased	Further Decreased	B35 Rat Neuroblastoma

Note: The optimal PEG concentration should be determined empirically for each cell type.

Table 2: Effect of PEG Exposure Time on Myoblast Viability and Fusion Efficacy[8]

PEG Administration Time	Cell Viability (%)	Fusion Efficacy (%)	Cell Type
30 seconds	Higher	Significantly Increased	Human Myoblasts
60 seconds	Lower	Lower	Human Myoblasts

Note: Shorter exposure times are generally associated with higher cell viability.

Experimental Protocols

Protocol 1: Fusion of Suspension Cells (e.g., Hybridoma Production)

This protocol details the fusion of spleen cells with myeloma cells for the generation of hybridomas.

Materials:

- Spleen cells from an immunized mouse
- Myeloma cells (e.g., Sp2/0-Ag14) in logarithmic growth phase
- Serum-free culture medium (e.g., DMEM or RPMI 1640), pre-warmed to 37°C
- Complete culture medium (containing 10-20% FBS), pre-warmed to 37°C
- 50% (w/v) PEG 1500 or 4000 solution in serum-free medium, pre-warmed to 37°C
- Sterile conical tubes (15 mL and 50 mL)
- Centrifuge
- Water bath at 37°C
- Pipettes

Procedure:

- Cell Preparation:
 - Aseptically harvest spleen cells from an immunized mouse and prepare a single-cell suspension.
 - Harvest myeloma cells and ensure viability is >95%.
 - Wash both cell types separately with pre-warmed serum-free medium.
 - Count the cells and mix them at a ratio of 5:1 to 10:1 (spleen cells:myeloma cells) in a 50 mL conical tube.[6][9]
- Cell Pelleting:

- Centrifuge the cell mixture at 200 x g for 10 minutes to form a compact cell pellet.[6]
- Carefully and completely aspirate the supernatant without disturbing the pellet.
- Fusion:
 - Gently tap the tube to loosen the cell pellet.
 - Slowly add 1 mL of pre-warmed 50% PEG solution to the pellet over 60 seconds while gently swirling the tube.[6]
 - Continue to gently swirl the tube for another 60-90 seconds in a 37°C water bath to facilitate fusion.[7]
- Washing and Recovery:
 - Gradually dilute the PEG by slowly adding 1 mL of pre-warmed serum-free medium over 60 seconds, followed by another 9 mL over the next 2-3 minutes.[8]
 - Centrifuge the cells at 100-200 x g for 5-10 minutes.[6][8]
 - Discard the supernatant and gently resuspend the cell pellet in 10 mL of pre-warmed complete culture medium.
 - Repeat the washing step twice to ensure complete removal of PEG.[8]
- Plating and Selection:
 - After the final wash, gently resuspend the cells in the appropriate selection medium (e.g., HAT medium for hybridomas).
 - Plate the cells in 96-well plates. Feeder cells can be added to support the growth of hybridomas.[6]
 - Incubate the plates at 37°C in a humidified incubator with 5% CO2.

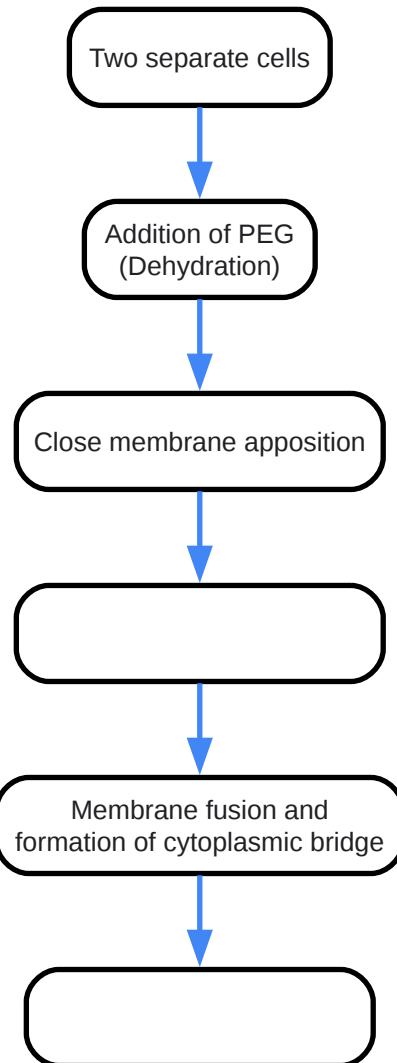
Protocol 2: Fusion of Adherent Cells

This protocol provides a general guideline for the fusion of adherent cells.

Materials:

- Two different adherent cell lines to be fused
- Serum-free culture medium, pre-warmed to 37°C
- Complete culture medium, pre-warmed to 37°C
- 50% (w/v) PEG 1500 or 4000 solution in serum-free medium, pre-warmed to 37°C
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Culture flasks or plates
- Inverted microscope

Procedure:

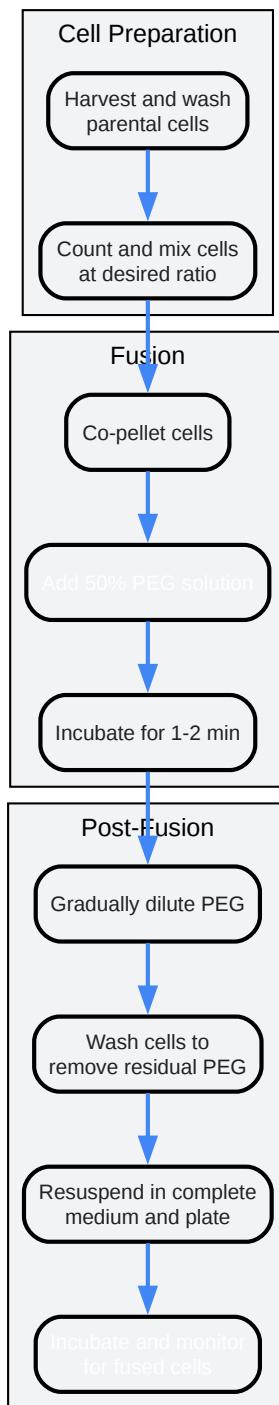

- Cell Preparation:
 - Culture the two cell lines separately to near confluence.
 - Harvest the cells using Trypsin-EDTA and wash with serum-free medium.
 - Count the cells and mix them at a 1:1 ratio in a sterile conical tube.
- Co-plating:
 - Plate the cell mixture onto a new culture plate or flask at a high density to ensure close cell-to-cell contact and allow them to adhere for several hours.
- Fusion:
 - Aspirate the culture medium and wash the cell monolayer once with pre-warmed serum-free medium.
 - Aspirate the medium completely.

- Gently add 1 mL of pre-warmed 50% PEG solution over the cell monolayer and incubate for 1-2 minutes at 37°C. The exact time should be optimized for the specific cell types.
- **Washing and Recovery:**
 - Carefully aspirate the PEG solution.
 - Gently wash the cell monolayer three to five times with pre-warmed serum-free medium to remove all traces of PEG.
 - Add pre-warmed complete culture medium to the plate/flask.
- **Post-Fusion Culture:**
 - Incubate the cells at 37°C in a humidified incubator with 5% CO2.
 - Monitor the cells for the formation of multinucleated syncytia over the next 24-48 hours.
 - If required, apply a selection agent to the culture medium to select for hybrid cells.

Visualizations

Mechanism of PEG-Mediated Cell Fusion

Mechanism of PEG-Mediated Cell Fusion



[Click to download full resolution via product page](#)

Caption: Mechanism of PEG-Mediated Cell Fusion.

Experimental Workflow for PEG-Mediated Cell Fusion

Experimental Workflow for PEG-Mediated Cell Fusion

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for PEG-Mediated Cell Fusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Polyethylene Glycol-Mediated Cell Fusion | Springer Nature Experiments [experiments.springernature.com]
- 3. Polyethylene glycol-mediated cell fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyploid cell dynamics and death before and after PEG-treatment of a NIH/3T3 derived culture: vinblastine effects on the regulation of cell subpopulations heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancement of polyethylene glycol-cell fusion efficiency by novel application of transient pressure using a jet injector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fusion Protocol - Hancock Lab [cmdr.ubc.ca]
- To cite this document: BenchChem. [Application Notes and Protocols for Polyethylene Glycol (PEG)-Mediated Cell Fusion]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15543078#protocol-for-peg-mediated-cell-fusion>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com